3-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-17-6-5-7-18(14-17)25(29)26-24-22-15-31-16-23(22)27-28(24)19-10-12-21(13-11-19)30-20-8-3-2-4-9-20/h2-14H,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZKHSWSFYAPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a phenoxy group and a benzamide moiety. Its molecular formula is C24H22N2O2S, with a molecular weight of approximately 410.51 g/mol. The unique structural arrangement contributes to its biological activity by allowing interactions with various biological targets.
Preliminary studies suggest that this compound may act as an ion channel inhibitor , particularly targeting the hERG (human Ether-à-go-go-Related Gene) channel. This channel is crucial for cardiac action potentials, and modulation of its activity could lead to therapeutic effects in conditions such as arrhythmias or other cardiac disorders.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit antiproliferative activities against various cancer cell lines. For instance, studies on related thieno[3,4-c]pyrazole derivatives have shown significant inhibition of cancer cell proliferation by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The thieno[3,4-c]pyrazole scaffold has been associated with antimicrobial properties , showing effectiveness against both bacterial and fungal strains. The presence of the phenoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and improved antimicrobial activity .
Anti-inflammatory Effects
Compounds containing similar structures have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of related compounds on BRCA-deficient cancer cells. The results indicated that these compounds effectively inhibited cell growth and induced apoptosis in a dose-dependent manner .
- Cardiac Safety Profile : In vitro studies assessed the effects of this compound on hERG channel activity. The findings suggested that while it inhibits hERG currents at higher concentrations, it does not significantly affect cardiac action potentials at therapeutic doses.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
Pyrazole Ring Substitution: The target compound’s 4-phenoxyphenyl group introduces greater steric bulk and lipophilicity compared to Compound A’s phenyl group. The phenoxy moiety may enhance π-π stacking interactions in biological targets .
Benzamide Substituents: The 3-methyl group in the target compound contrasts with Compound A’s 2-methyl position, which could influence conformational flexibility and hydrogen-bonding capacity.
Additional Functional Groups: Compound B contains a 5-oxo group on the thienopyrazole ring, introducing hydrogen-bond acceptor capability and altering electron distribution.
Lipophilicity and Solubility
- The 4-phenoxyphenyl group in the target compound increases logP (predicted ~5.2) compared to Compound A (logP ~3.8), suggesting enhanced membrane permeability but reduced aqueous solubility.
- Compound B’s bromine and 5-oxo groups may lower logP (~4.1) relative to the target compound, balancing lipophilicity and solubility .
Electronic Effects
- In contrast, Compound B’s bromine withdraws electrons, which might enhance binding to electrophilic regions in target proteins .
Bioactivity Considerations
While direct bioactivity data for these compounds is unavailable, structural analogs suggest:
- The thienopyrazole-benzamide scaffold is associated with kinase inhibition (e.g., JAK2, EGFR) in related studies.
- The target compound’s phenoxy group may improve selectivity for hydrophobic binding pockets compared to Compound A’s simpler phenyl group.
- Compound B’s bromine could mimic tyrosine or histidine residues in enzyme active sites via halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
